3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone typically involves the acid-catalyzed condensation of 4-piperidone with substituted aryl aldehydes. The reaction proceeds through the formation of intermediate 3,5-bis(benzylidene)-4-piperidones, which are then acylated with dichloroacetyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorobenzylidene groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to interact with biological macromolecules.
Mechanism of Action
The compound exerts its effects primarily through the induction of apoptosis in cancer cells. It induces the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspase-3/7. This results in cell cycle alteration and DNA fragmentation, ultimately causing cell death via the intrinsic apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
- 1-Dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone
- 1-Dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone
Uniqueness
3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis through ROS accumulation and mitochondrial depolarization sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H13Cl4NO |
---|---|
Molecular Weight |
413.1 g/mol |
IUPAC Name |
(3Z,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C19H13Cl4NO/c20-15-3-1-11(7-17(15)22)5-13-9-24-10-14(19(13)25)6-12-2-4-16(21)18(23)8-12/h1-8,24H,9-10H2/b13-5-,14-6+ |
InChI Key |
GJPXGFGIFQWUOC-FUJGBLOQSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/CN1 |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1 |
Origin of Product |
United States |
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